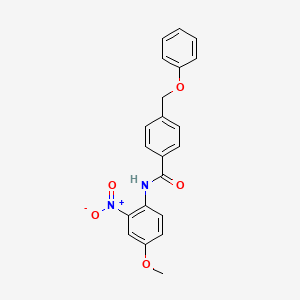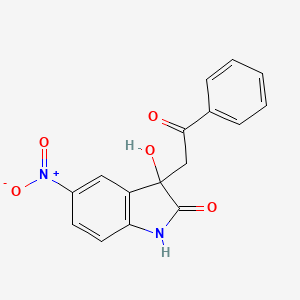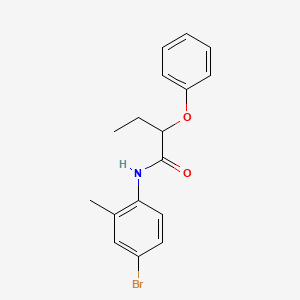![molecular formula C17H24N2O5 B4076132 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate
Descripción general
Descripción
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate, also known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mecanismo De Acción
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel protein. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons. When activated, these channels allow the influx of cations, which leads to depolarization of the cell membrane and the generation of action potentials. This compound blocks the activation of TRPV1 channels by binding to a site on the channel protein that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of the channel and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of this compound to achieve the desired effect, which could lead to non-specific effects or toxicity.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of chronic pain, inflammation, and cancer. Another area of interest is the development of more potent TRPV1 antagonists that could be used at lower concentrations. Additionally, further studies are needed to elucidate the long-term effects of this compound on the TRPV1 channel and its downstream signaling pathways.
Aplicaciones Científicas De Investigación
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. This compound has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
oxalic acid;1-[2-(2-prop-2-enylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.C2H2O4/c1-2-5-14-6-3-4-7-15(14)18-13-12-17-10-8-16-9-11-17;3-1(4)2(5)6/h2-4,6-7,16H,1,5,8-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLJTAWPNAGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4076056.png)
![2-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4076062.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![3-cyclohexyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076072.png)

![2-[(2-fluorobenzyl)thio]-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076077.png)


![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4076122.png)
![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclohexanamine oxalate](/img/structure/B4076149.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)